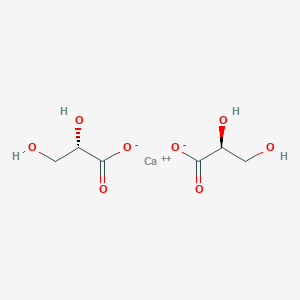![molecular formula [Co(NH3)4(CO3)]NO3.H2O B1148917 Cobalt carbonatotetraamine nitrate CAS No. 15040-52-5](/img/new.no-structure.jpg)
Cobalt carbonatotetraamine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt carbonatotetraamine nitrate is a coordination compound with the chemical formula [Co(NH3)4CO3]NO3. This compound features a cobalt(III) ion coordinated by four ammine ligands and a chelating carbonate group, with a nitrate anion balancing the charge. It is known for its vibrant color and stability, making it a subject of interest in various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt carbonatotetraamine nitrate typically involves the reaction of cobalt(II) nitrate hexahydrate with aqueous ammonia, followed by the addition of ammonium carbonate and dilute hydrogen peroxide. The reaction proceeds as follows:
- Dissolve cobalt(II) nitrate hexahydrate in aqueous ammonia.
- Add ammonium carbonate to the solution.
- Introduce dilute hydrogen peroxide to oxidize cobalt(II) to cobalt(III).
The resulting solution is then allowed to crystallize, yielding this compound .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial production would follow similar steps with scaled-up quantities and controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cobalt carbonatotetraamine nitrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under specific conditions, and vice versa.
Substitution Reactions: The ammine ligands can be substituted by other ligands, such as water or other amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents like sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can be facilitated by varying the pH or using specific coordinating solvents.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Cobalt carbonatotetraamine nitrate has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as a precursor for cobalt-based drugs.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mechanism of Action
The mechanism of action of cobalt carbonatotetraamine nitrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt(III) center can interact with different molecular targets, facilitating electron transfer and catalytic processes. The pathways involved include ligand exchange and redox cycling, which are crucial for its applications in catalysis and potential therapeutic uses.
Comparison with Similar Compounds
Cobalt hexammine nitrate: Co(NH3)63
Cobalt carbonatotetraamine sulfate: [Co(NH3)4CO3]2SO4
Cobalt tetraammine dichloride: [Co(NH3)4Cl2]Cl
Uniqueness: Cobalt carbonatotetraamine nitrate is unique due to its specific coordination environment, featuring a chelating carbonate group and four ammine ligands. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
15040-52-5 |
|---|---|
Molecular Formula |
[Co(NH3)4(CO3)]NO3.H2O |
Molecular Weight |
267.08 |
Synonyms |
Cobalt carbonatotetraamine nitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


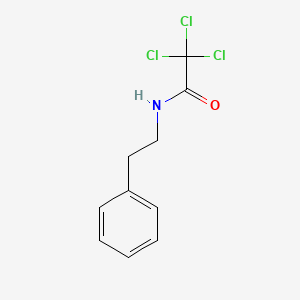
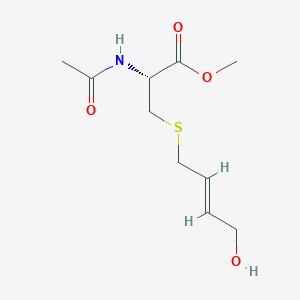
![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)
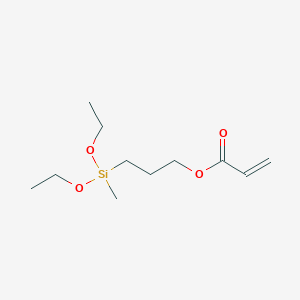
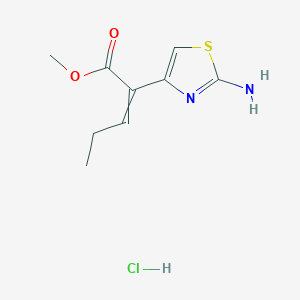
![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)
